molecular formula C16H18N2O4 B12236196 Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12236196
M. Wt: 302.32 g/mol
InChI Key: NAAVVRNMLDPSMH-UHFFFAOYSA-N
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Description

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two ester groups at the 3 and 4 positions of the pyrazole ring, as well as a benzyl group at the 1 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate with hydrazine hydrate under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of both benzyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

diethyl 1-benzylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C16H18N2O4/c1-3-21-15(19)13-11-18(10-12-8-6-5-7-9-12)17-14(13)16(20)22-4-2/h5-9,11H,3-4,10H2,1-2H3

InChI Key

NAAVVRNMLDPSMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(=O)OCC)CC2=CC=CC=C2

Origin of Product

United States

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